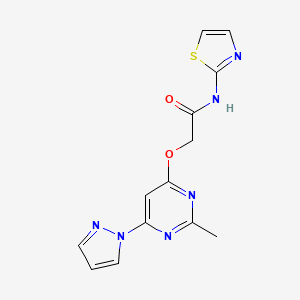![molecular formula C19H24N2O5 B2386276 Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate CAS No. 2361907-44-8](/img/structure/B2386276.png)
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate, also known as MMMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MMMP belongs to the class of piperidine-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and cholinergic systems. Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to enhance the activity of GABA receptors and inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Biochemical and physiological effects:
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of oxidative stress, and the reduction of inflammation. It has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. However, one limitation is that Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate. One area of interest is the development of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate and its effects on the brain and body.
Métodos De Síntesis
The synthesis of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with N-boc-piperidine-4-amine to obtain the corresponding amide. The Boc protecting group is then removed using trifluoroacetic acid, followed by the reaction with propenoyl chloride to yield the final product, Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and analgesic effects. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-4-17(22)21-9-7-14(8-10-21)18(23)20-12-13-5-6-15(19(24)26-3)16(11-13)25-2/h4-6,11,14H,1,7-10,12H2,2-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQMSIHPLHXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)



![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386205.png)
![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2386211.png)


![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)
